molecular formula C9H11IO B2780961 1-Iodo-2-isopropoxybenzene CAS No. 857335-90-1

1-Iodo-2-isopropoxybenzene

Cat. No.: B2780961
CAS No.: 857335-90-1
M. Wt: 262.09
InChI Key: JZXUAZVWPIWITF-UHFFFAOYSA-N
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Description

1-Iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom and an isopropoxy group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-isopropoxybenzene can be synthesized through a multi-step process involving the iodination of 2-isopropoxybenzene. The general procedure involves:

    Iodination: The introduction of an iodine atom to the benzene ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, forming 2-isopropoxybenzene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl compounds.

Scientific Research Applications

1-Iodo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Iodo-2-isopropoxybenzene exerts its effects involves its ability to participate in various chemical reactions. The iodine atom and isopropoxy group influence the reactivity of the benzene ring, making it more susceptible to electrophilic and nucleophilic attacks. The compound can interact with molecular targets through these reactions, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-isopropoxybenzene is unique due to the specific positioning of the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-iodo-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUAZVWPIWITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857335-90-1
Record name 1-iodo-2-(propan-2-yloxy)benzene
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